molecular formula C22H18N2O4 B11702534 2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11702534
M. Wt: 374.4 g/mol
InChI Key: LBWJWUKIBLMWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. .

Scientific Research Applications

2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:

    Quinoline: Similar in structure but lacks the nitro and butyl-substituted phenyl groups.

    Isoquinoline: The parent compound, which forms the basis for many derivatives.

    Benzimidazo[2,1-a]isoquinoline:

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-(4-butylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H18N2O4/c1-2-3-5-14-8-10-15(11-9-14)23-21(25)17-7-4-6-16-19(24(27)28)13-12-18(20(16)17)22(23)26/h4,6-13H,2-3,5H2,1H3

InChI Key

LBWJWUKIBLMWBP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.